An In-depth Technical Guide to Diphenyl(pentafluorophenyl)phosphine
An In-depth Technical Guide to Diphenyl(pentafluorophenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and applications of Diphenyl(pentafluorophenyl)phosphine.
Core Properties
Diphenyl(pentafluorophenyl)phosphine, a solid organophosphorus compound, is notable for its unique electronic and steric properties conferred by the presence of both phenyl and pentafluorophenyl substituents. These characteristics make it a valuable ligand in coordination chemistry and a versatile reagent in organic synthesis.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₀F₅P | [1] |
| Molecular Weight | 352.24 g/mol | [1] |
| CAS Number | 5525-95-1 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 65-71 °C | |
| Solubility | Soluble in many organic solvents. | |
| Stability | Stable under normal conditions. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Coupling Constants (J) Hz |
| ³¹P NMR | ~ -16 to -20 ppm | |
| ¹⁹F NMR | ortho-F: ~ -135 ppm meta-F: ~ -163 ppm para-F: ~ -157 ppm | J(P-F)ortho ≈ 50 Hz |
| ¹H NMR | ~ 7.2 - 7.8 ppm (multiplet) |
Infrared (IR) Spectroscopy
Key IR absorption bands are expected for the C-H stretching of the phenyl groups, P-Ph stretching, and the characteristic strong absorptions for the C-F bonds of the pentafluorophenyl group.
Mass Spectrometry
The electron ionization mass spectrum typically shows a molecular ion peak [M]⁺ at m/z = 352.[1] Common fragmentation patterns involve the loss of phenyl and pentafluorophenyl radicals.
Crystal Structure
The solid-state structure of Diphenyl(pentafluorophenyl)phosphine has been determined by X-ray crystallography. The corresponding entry in the Cambridge Crystallographic Data Centre (CCDC) is 126970.[1] The crystal structure reveals a tetrahedral geometry around the phosphorus atom, with the C-P-C bond angles being influenced by the steric bulk of the phenyl and pentafluorophenyl groups. The P-C bond lengths to the phenyl rings are slightly shorter than the P-C bond to the pentafluorophenyl ring.
Experimental Protocols
Synthesis of Diphenyl(pentafluorophenyl)phosphine
A common synthetic route to Diphenyl(pentafluorophenyl)phosphine involves the reaction of a pentafluorophenyl organometallic reagent with chlorodiphenylphosphine.
Materials:
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Hexafluorobenzene
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Chlorodiphenylphosphine
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Anhydrous n-hexane
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Standard Schlenk line and glassware
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Preparation of Pentafluorophenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere. A solution of bromopentafluorobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is typically stirred and refluxed until the magnesium is consumed.
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Reaction with Chlorodiphenylphosphine: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of chlorodiphenylphosphine in anhydrous diethyl ether is then added dropwise with vigorous stirring.
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Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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Recrystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and dichloromethane, to yield Diphenyl(pentafluorophenyl)phosphine as a white crystalline solid.
Caption: Synthetic workflow for Diphenyl(pentafluorophenyl)phosphine.
Applications in Research and Development
The unique electronic properties of the pentafluorophenyl group, being strongly electron-withdrawing, significantly influence the properties of the phosphorus center. This makes Diphenyl(pentafluorophenyl)phosphine a ligand of interest in catalysis and materials science.
Catalysis:
It is employed as a ligand in transition metal catalysis. The electron-withdrawing nature of the pentafluorophenyl group can enhance the catalytic activity of the metal center in various cross-coupling reactions by modifying its electronic properties.
Materials Science:
The incorporation of fluorinated phosphines into polymers or other materials can impart specific properties such as thermal stability, altered solubility, and modified electronic characteristics.
Logical Relationship of Properties and Applications
Caption: Relationship between properties and applications.
Safety Information
Diphenyl(pentafluorophenyl)phosphine is an irritant.[1] It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]
This guide provides a foundational understanding of Diphenyl(pentafluorophenyl)phosphine for researchers and professionals. For more detailed information, consulting the primary literature and safety data sheets is recommended.
